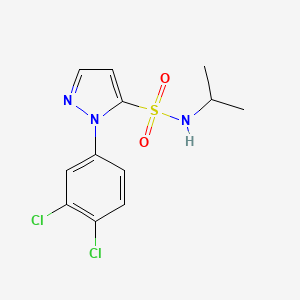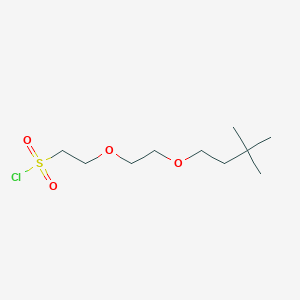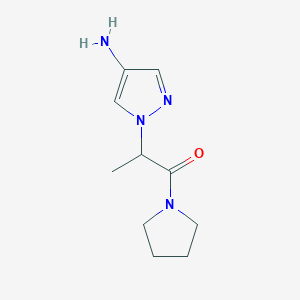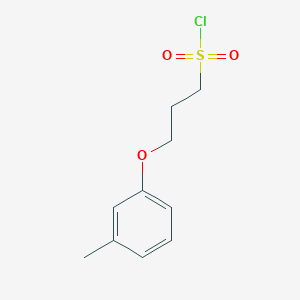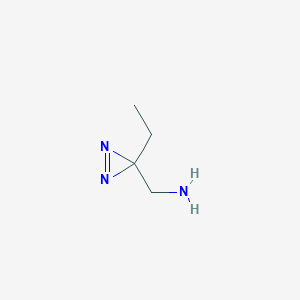
(3-ethyl-3H-diazirin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-ethyl-3H-diazirin-3-yl)methanamine is a chemical compound known for its unique structure and reactivity It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-ethyl-3H-diazirin-3-yl)methanamine typically involves the formation of the diazirine ring followed by the introduction of the ethyl group and the methanamine moiety. One common method involves the reaction of an appropriate precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts to facilitate the formation of the diazirine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(3-ethyl-3H-diazirin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The compound can undergo substitution reactions where the diazirine ring or the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted diazirine derivatives .
Aplicaciones Científicas De Investigación
(3-ethyl-3H-diazirin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-ethyl-3H-diazirin-3-yl)methanamine involves the formation of reactive intermediates upon exposure to light. The diazirine ring can be activated by UV light, leading to the generation of a highly reactive carbene intermediate. This intermediate can then interact with nearby molecules, forming covalent bonds and allowing for the study of molecular interactions and binding sites .
Comparación Con Compuestos Similares
Similar Compounds
(3-methyl-3H-diazirin-3-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(3-phenyl-3H-diazirin-3-yl)methanamine: Contains a phenyl group, offering different reactivity and applications.
(3-trifluoromethyl-3H-diazirin-3-yl)methanamine: Features a trifluoromethyl group, providing unique properties for specific applications.
Uniqueness
(3-ethyl-3H-diazirin-3-yl)methanamine is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to other diazirine derivatives. This uniqueness makes it valuable for certain applications where the ethyl group provides distinct advantages .
Propiedades
Fórmula molecular |
C4H9N3 |
|---|---|
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
(3-ethyldiazirin-3-yl)methanamine |
InChI |
InChI=1S/C4H9N3/c1-2-4(3-5)6-7-4/h2-3,5H2,1H3 |
Clave InChI |
FHKPKXJYMFTCQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1(N=N1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


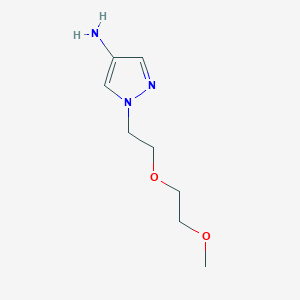

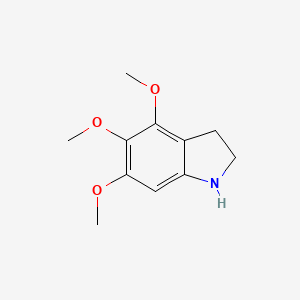
![7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13631146.png)
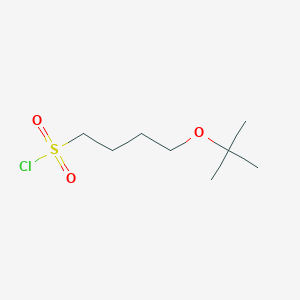
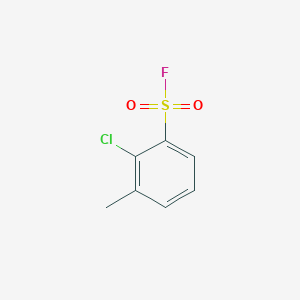
![(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
